

# AMP-17: A Membrane-Disrupting Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: December 2025



AMP-17, an antimicrobial peptide derived from Musca domestica, has demonstrated significant antitumor activity, particularly against human leukemia K562 cells. Its primary mechanism involves the disruption of cell membrane integrity and the induction of apoptosis.

#### **Signaling Pathway of AMP-17**

The antitumor effects of AMP-17 are initiated by its interaction with the cancer cell membrane, leading to a cascade of events culminating in apoptosis.





Click to download full resolution via product page

AMP-17 induced apoptosis signaling pathway.



**Ouantitative Data for AMP-17** 

| Parameter | Cell Line | Value              | Reference |
|-----------|-----------|--------------------|-----------|
| IC50      | K562      | 58.91 ± 3.57 μg/mL | [1]       |

#### **Experimental Protocols for AMP-17**

Cell Viability Assay (CCK-8)[1]

- Human leukemia K562 cells were seeded in 96-well plates.
- Cells were treated with varying concentrations of AMP-17 for a specified duration.
- 10 μL of CCK-8 solution was added to each well and incubated for 2-4 hours.
- The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 value was calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

- K562 cells were treated with AMP-17 at the indicated concentrations.
- Cells were harvested, washed with PBS, and resuspended in binding buffer.
- Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

### AMG 172: An Anti-CD27L Antibody-Drug Conjugate

AMG 172 is an antibody-drug conjugate (ADC) that was investigated for the treatment of relapsed/refractory clear cell renal cell carcinoma (ccRCC). It consists of an antibody targeting CD27L conjugated to a maytansinoid cytotoxin.

#### **Mechanism of Action of AMG 172**







The proposed mechanism of AMG 172 involves binding to CD27L on tumor cells, internalization of the ADC, and subsequent release of the cytotoxic payload, leading to cell death.





Click to download full resolution via product page

Proposed mechanism of action for AMG 172.



#### **Clinical Trial Data for AMG 172**

A first-in-human study provided the following data on the safety and efficacy of AMG 172 in patients with relapsed/refractory ccRCC.[2]

| Parameter                    | Value                                                                                               |  |
|------------------------------|-----------------------------------------------------------------------------------------------------|--|
| Maximum Tolerated Dose (MTD) | 1.6 mg/kg                                                                                           |  |
| Partial Response (PR)        | 5.4% (2 patients)                                                                                   |  |
| Stable Disease (SD)          | 16.2% (6 patients)                                                                                  |  |
| Progressive Disease (PD)     | 35.1% (13 patients)                                                                                 |  |
| Most Common Adverse Events   | Thrombocytopenia (59%), Nausea (54%),<br>Decreased appetite (49%), Vomiting (46%),<br>Fatigue (35%) |  |

## **Experimental Protocol: First-in-Human Clinical Trial[2]**

#### Study Design

- An open-label, adaptive dose-exploration and dose-expansion study.
- Patients with relapsed/refractory clear cell renal cell carcinoma were enrolled.
- AMG 172 was administered on a biweekly dosing schedule.
- Dose-escalation cohorts were studied to determine the MTD.

#### Assessments

- Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests. Dose-limiting toxicities (DLTs) were evaluated to establish the MTD.
- Pharmacokinetics (PK): Plasma concentrations of AMG 172, unconjugated antibody, and unconjugated cytotoxin were measured at various time points to assess exposure and dose proportionality.



- Pharmacodynamics: Not detailed in the provided search results.
- Antitumor Activity: Evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).

#### **CFTRinh-172: A CFTR Channel Inhibitor**

CFTRinh-172 is a thiazolidinone derivative that acts as a selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. While not primarily an antitumor agent, its mechanism of action on a specific signaling component is well-characterized.

#### **Mechanism of CFTRinh-172 Inhibition**

CFTRinh-172 directly modulates the gating of the CFTR chloride channel in a voltage-independent manner. It is not a simple pore blocker but rather induces a conformational change that closes the channel.





Click to download full resolution via product page

Mechanism of CFTR channel inhibition by CFTRinh-172.

## **Quantitative Data for CFTRinh-172**



| Parameter                | Value  |
|--------------------------|--------|
| Ki (Inhibition Constant) | 300 nM |

## Experimental Protocol: Excised Inside-Out Patch Clamp[3]

- Chinese hamster ovary (CHO) cells transiently expressing wild-type or mutant CFTR were used.
- Excised inside-out membrane patches were obtained using standard patch-clamp techniques.
- The patch was perfused with a solution containing ATP to activate CFTR channels.
- CFTRinh-172 was applied to the patch at various concentrations.
- The single-channel currents were recorded to analyze the effects of the inhibitor on channel gating, specifically the mean open time and mean closed time. The IC50 was determined from the concentration-response relationship.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human study to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of the anti-CD27L antibody-drug conjugate AMG 172 in patients with relapsed/refractory renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AMP-17: A Membrane-Disrupting Antimicrobial Peptide].
  BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15621333#antitumor-agent-172-signaling-pathway]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com